molecular formula C8H16N2 B1322691 cis-Decahydro-1,7-naphthyridine CAS No. 93955-52-3

cis-Decahydro-1,7-naphthyridine

Cat. No.: B1322691
CAS No.: 93955-52-3
M. Wt: 140.23 g/mol
InChI Key: XOYWYIBCMNHXFE-JGVFFNPUSA-N
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Description

General Context of Naphthyridines and their Saturated Analogs

Naphthyridines are a class of organic molecules characterized by a bicyclic framework composed of two fused pyridine (B92270) rings. nih.govresearchgate.net These aromatic compounds are also referred to as diazanaphthalenes. The arrangement of the two nitrogen atoms within the two rings gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govresearchgate.net This isomeric diversity is a key factor in the varied chemical and biological properties observed across the naphthyridine family. The specific placement of the nitrogen atoms influences the electron distribution within the aromatic system, affecting the molecule's reactivity, basicity, and ability to coordinate with metal ions. adelaide.edu.au

Decahydronaphthyridines represent the fully saturated counterparts of the aromatic naphthyridines. In these molecules, all double bonds within the bicyclic structure have been reduced, resulting in a non-aromatic, three-dimensional scaffold. This saturation introduces multiple stereocenters, leading to a significant increase in the number of possible stereoisomers for each constitutional isomer of naphthyridine. The conformational flexibility of the two fused saturated rings is a defining characteristic of decahydronaphthyridines, influencing their physical and chemical properties.

Significance of cis-Decahydro-1,7-naphthyridine within the Naphthyridine Family

Structurally, this compound can be compared to other saturated bicyclic nitrogen heterocycles like decahydroquinoline (B1201275) and decahydroisoquinoline (B1345475). nih.gov Decahydroquinoline contains a single nitrogen atom within a fused piperidine (B6355638) and cyclohexane (B81311) ring system. nih.gov Similarly, decahydroisoquinoline features the same ring system but with a different nitrogen placement. Like decahydronaphthyridines, both decahydroquinoline and decahydroisoquinoline exist as cis and trans isomers, which dictates their conformational preferences and reactivity. nist.gov The presence of a second nitrogen atom in this compound, however, introduces an additional site for potential hydrogen bonding, protonation, and functionalization, distinguishing its chemical behavior from its mononitrogenated analogs.

Table 1: Comparison of Isomeric Naphthyridine and Related Saturated Systems

Feature Naphthyridines Decahydronaphthyridines Decahydroquinolines Decahydroisoquinolines
Ring System Aromatic Saturated Saturated Saturated
Number of Nitrogen Atoms 2 2 1 1
Key Isomerism Positional (e.g., 1,5-, 1,7-) Positional, Stereoisomerism (cis/trans) Stereoisomerism (cis/trans) Stereoisomerism (cis/trans)
Molecular Shape Planar 3D, Flexible/Rigid 3D, Flexible/Rigid 3D, Flexible/Rigid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWYIBCMNHXFE-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis Decahydro 1,7 Naphthyridine

Direct Reduction Approaches from Naphthyridine Precursors

The most straightforward pathway to decahydronaphthyridines involves the reduction of the aromatic 1,7-naphthyridine (B1217170) core. This can be accomplished through both catalytic hydrogenation and chemical reduction methods, each with its own set of advantages and stereochemical outcomes.

Catalytic Hydrogenation Strategies for Naphthyridines to Decahydronaphthyridines.sphinxsai.comlibretexts.org

Catalytic hydrogenation stands as a powerful and widely employed technique for the complete saturation of aromatic systems. libretexts.org This heterogeneous process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the double bonds of the naphthyridine rings. libretexts.orglibretexts.org The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and stereoselectivity of the reduction.

Palladium, particularly when supported on carbon (Pd/C), is a common and effective catalyst for the hydrogenation of various functional groups, including the double bonds in aromatic systems. libretexts.orgmasterorganicchemistry.com In the context of 1,7-naphthyridine reduction, palladium on charcoal has been utilized to achieve full saturation of the heterocyclic system. For instance, the reduction of a substituted 1,7-naphthyridine derivative using 10% palladium on charcoal in an alcoholic potassium hydroxide (B78521) solution has been reported to proceed efficiently. sphinxsai.com While this specific example leads to a substituted amino-1,7-naphthyridine, the underlying principle of using palladium catalysts for the hydrogenation of the naphthyridine core is well-established. sphinxsai.com These reactions are typically carried out under hydrogen pressure and can be influenced by solvents and additives. nih.govgoogle.com

Table 1: Examples of Palladium-Catalyzed Hydrogenation

Precursor Catalyst Conditions Product Reference
6-Amino-8-bromo-1,7-naphthyridine 10% Pd/C, KOH Ethanol, RT, 30 p.s.i. 6-Amino-1,7-naphthyridine sphinxsai.com

Platinum oxide (PtO₂), also known as Adams' catalyst, is another powerful hydrogenation catalyst. libretexts.org It is often used for the reduction of aromatic rings under relatively mild conditions. While specific examples detailing the use of platinum oxide for the complete reduction of 1,7-naphthyridine to cis-decahydro-1,7-naphthyridine are not extensively documented in the provided context, its general applicability for such transformations is well-recognized in organic synthesis. The catalyst is typically activated in situ with hydrogen to form finely divided platinum metal, which is the active catalytic species.

Rhodium-based catalysts are known for their high activity in the hydrogenation of aromatic compounds, often under milder conditions than platinum or palladium. rsc.org Rhodium catalysts, such as rhodium on alumina (B75360) or rhodium(III) oxide, can be particularly effective for the reduction of heterocyclic aromatic compounds. rsc.orgacs.orgnih.govrsc.orgnih.govrsc.org The choice of rhodium catalyst and reaction parameters can significantly influence the stereochemical outcome of the hydrogenation, potentially favoring the formation of the cis-isomer of decahydronaphthyridine. libretexts.org The stereoselectivity arises from the adsorption of the substrate onto the catalyst surface, with the hydrogen atoms typically adding from the less sterically hindered face. libretexts.org

Chemical Reduction Methods (e.g., Sodium and Ethanol).stackexchange.com

Beyond catalytic hydrogenation, chemical reduction methods offer an alternative route to saturated heterocycles. The Bouveault-Blanc reduction, which employs sodium metal in the presence of an alcohol like ethanol, is a classic method for the reduction of esters and other carbonyl compounds. stackexchange.com This dissolving metal reduction can also be applied to the reduction of aromatic systems, including nitrogen-containing heterocycles. The reaction proceeds through a series of single-electron transfer steps from the sodium metal, followed by protonation by the alcohol. While potentially less common than catalytic hydrogenation for this specific transformation, it represents a viable, albeit often less stereoselective, approach.

Stereoselective Aspects in Hydrogenation Processes.sphinxsai.comlibretexts.org

The stereochemistry of the final decahydronaphthyridine product is a critical consideration in its synthesis. The formation of the cis-isomer is often the desired outcome. During catalytic hydrogenation, the stereoselectivity is largely dictated by the mode of adsorption of the 1,7-naphthyridine molecule onto the catalyst surface. libretexts.org The planar aromatic system will typically adsorb on its less sterically hindered face, leading to the syn-addition of hydrogen atoms from that face of the molecule. libretexts.org This concerted or near-concerted addition of hydrogen atoms results in the formation of the cis-fused ring system. Factors such as the specific catalyst used, the solvent, temperature, and the presence of substituents on the naphthyridine ring can all influence the facial selectivity of the hydrogenation and, consequently, the cis/trans ratio of the product. sphinxsai.comlibretexts.orglibretexts.org

Table 2: Comparison of Reduction Methods

Method Typical Reagents Key Characteristics Stereoselectivity
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Rh catalysts Heterogeneous, requires pressure, generally high yielding Often high syn-addition, leading to cis-isomers
Chemical Reduction Sodium, Ethanol Homogeneous, dissolving metal conditions Generally less stereoselective than catalytic hydrogenation

De Novo Synthesis Strategies for 1,7-Naphthyridine Ring Formation (Precursors)

The formation of the 1,7-naphthyridine skeleton from acyclic or monocyclic precursors is a cornerstone of its chemistry. These de novo strategies involve the systematic construction of the fused pyridine (B92270) rings through various chemical transformations.

Ring-Closure Reactions for 1,7-Naphthyridine Core Construction

Ring-closure reactions are fundamental to building the bicyclic 1,7-naphthyridine structure. These methods typically involve forming one of the pyridine rings onto a pre-existing, appropriately substituted pyridine ring.

The Skraup reaction, a classic method for quinoline (B57606) synthesis, involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org While highly effective for many fused pyridine systems, the direct Skraup reaction on pyridin-3-amine does not yield 1,7-naphthyridine. thieme-connect.de This is because cyclization preferentially occurs at the more electronically favorable 2-position of the pyridine ring, leading to the 1,5-naphthyridine (B1222797) isomer. thieme-connect.de

However, adaptations of the Skraup synthesis have been developed to successfully construct the 1,7-naphthyridine core. The key is to block the 2-position of the pyridin-3-amine precursor with a group that directs cyclization to the 4-position. For instance, using pyridine-2,3-diamine as the starting material forces the cyclization to occur at the 4-position, yielding 1,7-naphthyridin-8-amine. thieme-connect.de Similarly, 3-aminopyridin-2(1H)-one can be used to produce 1,7-naphthyridin-8(7H)-one. thieme-connect.de These substituted 1,7-naphthyridines can then be converted into the parent 1,7-naphthyridine through subsequent chemical transformations. thieme-connect.de

Table 1: Adapted Skraup-Type Reactions for 1,7-Naphthyridine Derivatives

Starting MaterialReaction ConditionsProductReference
Pyridine-2,3-diamineSkraup "sulfo-mix"1,7-Naphthyridin-8-amine thieme-connect.de
3-Aminopyridin-2(1H)-oneSkraup reaction1,7-Naphthyridin-8(7H)-one thieme-connect.de

Modern cross-coupling reactions catalyzed by transition metals, particularly palladium, offer a powerful and versatile strategy for constructing fused heterocyclic systems. While direct examples for 1,7-naphthyridine are specialized, the principles are well-established in the synthesis of other naphthyridine isomers and related heterocycles. nih.govnih.gov These methods typically involve a palladium-catalyzed cross-coupling reaction to form a key carbon-carbon or carbon-heteroatom bond, followed by a cyclization step to complete the second ring.

For example, a common approach involves the Heck reaction, where a substituted aminopyridine is coupled with an acrylate. nih.gov Subsequent intramolecular cyclization of the product furnishes a naphthyridinone ring. Another powerful method is the Stille cross-coupling, which can be used to couple a chloronitropyridine with an organotin reagent, setting the stage for cyclization. nih.gov Similarly, Suzuki coupling reactions between appropriately substituted pyridines and boronic acids or esters can be employed to build the necessary framework for the final ring closure. nih.gov These palladium-catalyzed methods are valued for their functional group tolerance and have been applied to the synthesis of complex substituted naphthyridines. nih.govnih.gov

Table 2: Representative Palladium-Catalyzed Reactions for Naphthyridine Scaffolds

Reaction TypePrecursorsCatalyst SystemResulting ScaffoldReference
Heck Reaction & CyclizationSubstituted 3-aminopyridine, Methyl acrylatePd(OAc)₂, P(t-Bu)₃1,5-Naphthyridinone nih.gov
Stille Cross-CouplingChloronitropyridine, Tributyl(1-ethoxyvinyl)tinPalladium catalyst1,5-Naphthyridine nih.gov
Suzuki Cross-Coupling & Cyclization2-Chloropyridin-3-amine, ortho-Formylthiopheneboronic acidPd(PPh₃)₄Thieno thieme-connect.deresearchgate.netnaphthyridine nih.gov

Lewis acids play a crucial role in promoting cyclization reactions by activating substrates towards intramolecular bond formation. researchgate.netscispace.comrsc.org In the context of naphthyridine synthesis, Lewis acids can catalyze the formation of the second pyridine ring. For instance, the reaction between N-(3-pyridyl)aldimines and alkynes can be mediated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to trigger an electrocyclic ring closure, forming a 1,5-naphthyridine derivative. nih.gov

This strategy is part of a broader class of reactions known as aza-Diels-Alder or Povarov-type reactions, which can construct tetrahydro-naphthyridine skeletons. nih.govmdpi.com The Lewis acid activates the imine component toward [4+2] cycloaddition with an alkene or alkyne. Such methods are often highly regio- and stereoselective. nih.gov The use of a stoichiometric amount of a Lewis acid can be essential for achieving high yields in certain intramolecular cyclizations leading to fused heterocyclic systems. thieme-connect.deresearchgate.net

The cyclization of pyridine derivatives bearing a cyano group provides another effective route to the naphthyridine core. The cyano group is a versatile functional handle that can participate directly in the ring-forming reaction. While literature specifically detailing the cyclization of 2-cyano-3-pyridylacetonitrile for 1,7-naphthyridines is sparse, analogous strategies are well-documented.

A notable example involves a Suzuki cross-coupling reaction between a 2-chloro-3-fluoropyridine (B99640) and an ortho-cyanopyridylboronic ester. nih.gov The resulting intermediate undergoes a subsequent potassium hydroxide-mediated anionic ring closure. This cyclization, driven by the attack of a nucleophile onto the cyano group, effectively constructs the second pyridine ring, yielding a pyridonaphthyridinone scaffold. nih.gov This approach highlights the utility of cyano-activated precursors in the synthesis of fused pyridone systems like those found in the 1,7-naphthyridine family.

Multi-Component Reactions and Cascade Processes for Naphthyridine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govmdpi.com Cascade processes, which involve a sequence of intramolecular reactions, can similarly build complex scaffolds from simple precursors in one pot.

For the synthesis of fused naphthyridine systems, MCRs provide a powerful tool. For example, a one-pot, three-component reaction of 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) can be used to generate chromeno[4,3-b] thieme-connect.deresearchgate.netnaphthyridine derivatives in high yields. nih.gov In this process, an initial condensation forms an imine, which then undergoes a cascade of reactions with the coumarin (B35378) to construct the fused ring system. nih.gov Such strategies are highly valuable for creating libraries of complex heterocyclic compounds for biological screening and materials science applications. nih.govchemicalpapers.com

Microwave-Promoted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. organic-chemistry.orgnih.gov This approach has been successfully applied to a variety of organic transformations, including hydrogenation reactions crucial for the synthesis of saturated heterocyclic systems. organic-chemistry.orgnih.gov

The synthesis of decahydro-1,7-naphthyridine typically involves the hydrogenation of a pyridine-containing precursor. Microwave irradiation can significantly enhance the efficiency of such hydrogenations. For instance, a generally applicable method for the introduction of gaseous hydrogen into a sealed reaction system under microwave irradiation allows for the hydrogenation of various substrates at moderate temperatures (80–100°C) and pressures (50 psi). organic-chemistry.org This technique has been shown to dramatically reduce reaction times. In a comparative study, the microwave-assisted hydrogenation of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) using palladium on carbon as a catalyst reached over 99% conversion in just 5 minutes, whereas conventional heating at the same temperature only achieved 55% conversion. organic-chemistry.org

This methodology can be extended to the synthesis of piperidine (B6355638) rings, the core structure within decahydronaphthyridines, through the hydrogenation of pyridine derivatives. eurekaselect.com The use of microwave dielectric heating provides a rapid route to piperidine synthesis. eurekaselect.com For example, the hydrogenation of pyridinecarboxylates using PtO₂ as a catalyst under microwave conditions proceeds with high stereoselectivity and requires low catalyst loading at mild conditions (80°C and 850 MPa of H₂ pressure). eurekaselect.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles demonstrated in the hydrogenation of related heterocyclic systems are directly applicable. A plausible microwave-promoted route would involve the catalytic hydrogenation of a suitable 1,7-naphthyridine precursor. The choice of catalyst and solvent would be critical in directing the stereochemistry towards the desired cis isomer.

Table 1: Comparison of Microwave vs. Conventional Heating in a Model Hydrogenation Reaction

ParameterMicrowave-AssistedConventional Heating
Substrate trans,trans-1,4-Diphenyl-1,3-butadienetrans,trans-1,4-Diphenyl-1,3-butadiene
Catalyst Palladium on CarbonPalladium on Carbon
Temperature 80-100°C80-100°C
Pressure 50 psi H₂50 psi H₂
Reaction Time 5 minutes5 minutes
Conversion >99%55%
Data sourced from a study on microwave-assisted hydrogenation reactions. organic-chemistry.org

The advantages of microwave-assisted synthesis, such as rapid reaction times and improved yields, make it a highly attractive strategy for the efficient production of this compound and its derivatives. chemistrysteps.comresearchgate.netnih.govresearchgate.net

Synthetic Transformations Leading to cis-Decahydro-1,7-naphthyridin-2,6-diones

The synthesis of dione (B5365651) derivatives of the decahydro-1,7-naphthyridine scaffold, specifically the 2,6-diones, provides valuable intermediates for further chemical elaboration. These compounds can be accessed through cyclization reactions that form the piperidine-2,6-dione ring system.

A key strategy for the formation of cyclic β-keto esters and related diones is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.org This reaction is particularly effective for forming five- and six-membered rings. wikipedia.orglibretexts.org The mechanism involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. chemistrysteps.comwikipedia.org

In the context of synthesizing cis-decahydro-1,7-naphthyridin-2,6-diones, a plausible synthetic route would involve the construction of a suitable acyclic precursor containing two ester functionalities and a nitrogen atom that can be cyclized. For example, a diester substrate attached to a dihydropyridine (B1217469) or piperidine backbone could undergo an intramolecular cyclization to form the second piperidone ring.

The synthesis of piperidine-2,6-dione derivatives has been reported through various methods. One common approach involves the reaction of an aniline derivative with glutaric anhydride (B1165640), followed by a cyclization step. researchgate.net For instance, treatment of an aniline with glutaric anhydride in refluxing toluene (B28343) yields an intermediate that can be cyclized using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in chloroform. researchgate.netgoogle.com

Table 2: Key Reactions in the Synthesis of Piperidine-2,6-dione Precursors

ReactionReactantsReagents/ConditionsProduct
Amidation Aniline derivative, Glutaric anhydrideToluene, refluxIntermediate acid
Cyclization Intermediate acid1,1'-Carbonyldiimidazole, Chloroform, refluxPiperidine-2,6-dione derivative
This table outlines a general synthetic sequence for forming a piperidine-2,6-dione ring. researchgate.net

To achieve the cis-decahydro-1,7-naphthyridin-2,6-dione target, one could envision a multi-step sequence starting from a suitably substituted pyridine. This could involve partial reduction, functional group manipulation to install the necessary ester side chains, and then a final Dieckmann-type cyclization to form the second ring. The stereochemistry of the ring junction would be a critical aspect to control during the synthesis, potentially influenced by the hydrogenation conditions of the initial pyridine ring or during the cyclization step. While a direct synthesis of cis-decahydro-1,7-naphthyridin-2,6-dione is not explicitly detailed, the combination of established methods for piperidine-2,6-dione synthesis and stereocontrolled hydrogenation provides a clear strategic pathway. researchgate.netmdpi.com

Stereochemistry and Conformation of Cis Decahydro 1,7 Naphthyridine

Elucidation of cis-Ring Fusion and Relative Stereochemistry

For the related cis-decahydro-1,6-naphthyridine, NMR spectroscopy has been a powerful tool. The relative stereochemistry of the bridgehead protons is a key indicator of the ring fusion. In a cis-fused system, these protons are on the same side of the molecule. This arrangement can be confirmed through various NMR experiments:

1H NMR: The coupling constants (J-values) between the bridgehead protons and adjacent protons can provide valuable information about their dihedral angles, which differ significantly between cis and trans isomers.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons. A strong NOE correlation between the two bridgehead protons is a definitive indicator of a cis-fusion.

13C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and those adjacent to the nitrogen atoms, are sensitive to the stereochemistry of the ring junction.

Table 1: Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic TechniqueInformation Provided
1H NMR Coupling constants (J-values) reveal dihedral angles between adjacent protons, aiding in the differentiation of cis and trans isomers. Chemical shifts are also indicative of the local electronic environment.
13C NMR Chemical shifts of carbon atoms are sensitive to the overall molecular geometry and steric interactions, providing clues about the ring fusion and substituent orientation.
NOE Spectroscopy Detects through-space proximity of protons. A strong NOE between bridgehead protons is a hallmark of a cis-fused system.
X-ray Crystallography Provides a definitive, three-dimensional structure of the molecule in the solid state, unambiguously confirming the relative stereochemistry of all chiral centers and the nature of the ring fusion. This is the gold standard for structural elucidation.

Influence of Stereochemistry on Molecular Structure

The two six-membered rings in cis-decahydronaphthyridine are both in chair conformations. The fusion of these two chairs in a cis manner results in a molecule that is conformationally mobile, capable of undergoing a ring-flipping process where both chairs invert simultaneously. youtube.com This is in stark contrast to the trans-isomer, which is conformationally locked.

The stereochemistry at the bridgehead carbons dictates the spatial orientation of the nitrogen lone pairs and any substituents on the rings. In the cis-conformer, the lone pairs on the nitrogen atoms can adopt different orientations depending on the conformational state of the rings, which can influence the molecule's basicity, nucleophilicity, and ability to coordinate to metal centers.

Methods for Stereoselective Synthesis of cis-Decahydronaphthyridine Systems

The controlled synthesis of the cis-decahydronaphthyridine scaffold is a significant challenge due to the presence of multiple stereocenters. Stereoselective methods are essential to obtain the desired isomer in high purity.

Achieving a cis-ring fusion often relies on catalytic hydrogenation of a suitable unsaturated precursor, such as an octahydronaphthyridine. The stereochemical outcome of the hydrogenation is typically directed by the catalyst approaching the less sterically hindered face of the substrate.

For instance, in the synthesis of related decahydroquinolines, the stereochemistry of substituents already present on the precursor ring can direct the approach of the reagent, leading to the desired cis-diastereomer. pleiades.onlineyoutube.com This principle of substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. The choice of catalyst, solvent, and reaction conditions can also play a critical role in influencing the diastereomeric ratio.

While specific examples for cis-decahydro-1,7-naphthyridine are scarce, the use of chiral auxiliaries is a powerful and widely employed strategy for asymmetric synthesis in related systems. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. These auxiliaries can be used to control the stereochemistry of alkylation, aldol, and other bond-forming reactions that could be employed in the synthesis of a substituted decahydronaphthyridine precursor. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thereby inducing high diastereoselectivity.

Conformational Analysis of the Decahydro-1,7-naphthyridine Skeleton

The this compound skeleton is conformationally flexible. As mentioned earlier, it exists as an equilibrium of two degenerate chair-chair conformations that can interconvert via a ring-flipping process. youtube.com The presence of the two nitrogen atoms in the rings, however, introduces additional conformational possibilities due to nitrogen inversion.

The conformational preference of the cis-fused system can be influenced by several factors:

Substituents: The presence of substituents on the rings can shift the conformational equilibrium to favor the conformation that minimizes steric interactions (e.g., placing bulky substituents in equatorial positions).

N-alkylation or N-acylation: Modification of the nitrogen atoms will not only affect their basicity but also introduce steric bulk that can influence the conformational equilibrium of the rings.

Solvent: The polarity of the solvent can influence the conformational preference, particularly if there are polar substituents on the molecule.

Computational methods, such as density functional theory (DFT) and molecular mechanics, are valuable tools for studying the conformational landscape of such molecules. These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion, providing insights that complement experimental data from techniques like variable-temperature NMR.

Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR Spectroscopy for Isomer Differentiation and Stereochemical Analysis

Specific ¹H NMR spectral data for cis-decahydro-1,7-naphthyridine, which would be crucial for differentiating it from its trans isomer and for detailed stereochemical analysis of the ring fusion, is not available in the surveyed literature. Such data would be expected to show complex multiplets for the methylene (B1212753) and bridgehead protons, with the chemical shifts and coupling constants being highly dependent on the rigid, fused-ring conformation.

Carbon-13 NMR Spectroscopy

Detailed ¹³C NMR data, which would identify the number of unique carbon environments and their chemical shifts, remains undocumented for this compound in publicly accessible sources.

Two-Dimensional NMR Techniques for Connectivity and Proximity Studies

Advanced 2D NMR studies, such as COSY (Correlation Spectroscopy) for proton-proton connectivity, HSQC (Heteronuclear Single Quantum Coherence) for direct carbon-proton correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space proton proximities, are essential for the complete structural elucidation of complex molecules like this compound. However, no such studies for this specific isomer have been found in the public domain.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

A search of crystallographic databases for the single-crystal X-ray structure of this compound or its simple derivatives did not yield any results. This analysis would be the definitive method for confirming the cis fusion of the two piperidine (B6355638) rings and for determining the precise bond lengths, bond angles, and torsional angles of the molecule.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, no information on the crystal packing or the nature of intermolecular interactions, such as hydrogen bonding involving the nitrogen atoms, can be provided.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and molecular vibrations within a molecule. For this compound, these techniques would be crucial for confirming the saturation of the ring system and identifying the presence of C-H, C-N, and C-C bonds.

In the absence of experimental spectra for this compound, a theoretical analysis based on its structure can be made. The IR spectrum would be expected to show strong absorptions in the C-H stretching region, typically between 2850 and 3000 cm⁻¹. The presence of the secondary amine (N-H) groups would likely give rise to stretching vibrations in the region of 3200-3500 cm⁻¹, although the exact position and appearance of this peak could be influenced by hydrogen bonding. C-N stretching vibrations would be expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-H and C-C backbone vibrations would also be active in the Raman spectrum. Due to the non-polar nature of many of the bonds in the saturated rings, some vibrations may be more intense in the Raman spectrum than in the IR spectrum.

A comparative analysis with a related saturated heterocyclic compound for which data is available, such as decahydronaphthalene, reveals characteristic C-H stretching and bending frequencies. For instance, the IR spectrum of cis-decahydronaphthalene shows prominent peaks corresponding to these vibrations. However, the introduction of nitrogen atoms into the ring structure of this compound would significantly alter the vibrational modes, particularly those involving the C-N bonds and the N-H groups.

Table 1: Expected IR and Raman Vibrational Modes for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch3200-3500IR, Raman
C-H Stretch (sp³)2850-3000IR, Raman
C-H Bend1350-1480IR, Raman
C-N Stretch1000-1300IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₆N₂), the molecular weight is 140.23 g/mol . nih.gov An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140.

The fragmentation of this compound under EI conditions would likely proceed through pathways that are characteristic of saturated nitrogen-containing heterocyclic compounds. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route, leading to the loss of alkyl radicals and the formation of stable iminium ions. The fragmentation pattern would be crucial in distinguishing it from its isomers, such as cis-Decahydro-1,5-naphthyridine or cis-Decahydro-1,6-naphthyridine.

While a specific mass spectrum for this compound is not available, analysis of the mass spectrum of the aromatic precursor, 1,7-naphthyridine (B1217170), shows a molecular ion at m/z 130. nist.gov The fragmentation of this aromatic system is significantly different from what would be expected for its fully saturated counterpart.

Table 2: Predicted Key Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23
Molecular Ion (M⁺)m/z 140
Common Fragmentation Pathwaysα-cleavage, loss of alkyl radicals

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated compounds, such as this compound, which lack chromophores like double bonds or aromatic rings, are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions available in such molecules, primarily σ → σ* and n → σ* transitions, occur at higher energies, which correspond to wavelengths below 200 nm.

The presence of non-bonding electrons (n) on the nitrogen atoms allows for n → σ* transitions. These are generally weak and occur at the lower end of the UV spectrum, often below the cutoff of common solvents. In a study on saturated fatty acids, it was noted that any absorption observed above 250 nm was likely due to impurities rather than the saturated molecule itself. nih.gov Similarly, for this compound, any significant absorption in the near-UV region would likely indicate the presence of unsaturated impurities.

In contrast, the aromatic precursor, 1,7-naphthyridine, exhibits characteristic UV absorption bands due to π → π* and n → π* transitions within its conjugated system.

Table 3: Expected UV-Vis Spectroscopic Properties of this compound

Type of TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
σ → σ< 200High
n → σ~200Low

Reactivity and Reaction Mechanisms of Cis Decahydro 1,7 Naphthyridine

Reactions of Nitrogen Atoms in the Naphthyridine and Decahydronaphthyridine Systems

The two nitrogen atoms in the cis-decahydro-1,7-naphthyridine ring system are tertiary amines. As such, their lone pairs of electrons are readily available for reactions with various electrophiles.

N-Alkylation and N-Oxidation Reactions

The nitrogen atoms in the saturated decahydronaphthyridine system can readily undergo N-alkylation and N-oxidation.

N-Alkylation: As tertiary amines, the nitrogen atoms of this compound act as nucleophiles and react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction involves the donation of the nitrogen's lone pair to the electrophilic carbon of the alkyl halide. The reactivity is analogous to that of other saturated heterocyclic amines. In the context of its aromatic precursors, such as 1,5-naphthyridine (B1222797), N-alkylation with reagents like 2-bromoethanol (B42945) in the presence of a base has been shown to yield the corresponding N-alkylated product.

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. The reaction involves the transfer of an oxygen atom to the nitrogen, forming a coordinate covalent bond. N-oxidation is a common reaction for nitrogen-containing heterocycles and is significant because it can alter the electronic properties of the molecule and serve as a handle for further functionalization. For instance, N-oxides of 1,5-naphthyridines have been prepared and used as intermediates for subsequent reactions. khanacademy.org

Acyl Group Substitution Reactions

The nitrogen atoms of this compound can react with acylating agents, such as acyl chlorides or anhydrides, to form N-acyl derivatives. In this reaction, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a C-N bond and the displacement of a leaving group (e.g., chloride). This process can lead to the formation of amides, which can be important for modifying the molecule's biological or physical properties. The reactivity of the N1 nitrogen in tetrahydro-1,5-naphthyridine scaffolds has been exploited to react with a wide range of electrophiles, including isocyanates and tosyl halides, to generate compound libraries. khanacademy.org

Reactions of the Carbon Skeleton

The reactions of the carbon skeleton can be divided into those occurring on the saturated decahydro- system and those performed on its aromatic precursors to build up the final structure.

Nucleophilic Addition Reactions

Nucleophilic addition is a key reaction type for the synthesis of the decahydro- scaffold from more unsaturated precursors. wikipedia.org The aromatic 1,7-naphthyridine (B1217170) ring system must be reduced to achieve the saturated decahydro- structure. This reduction typically proceeds via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

The process involves the hydride nucleophile attacking the electrophilic carbon atoms of the C=N and C=C double bonds within the aromatic rings. byjus.com This addition breaks a pi bond and forms a new C-H sigma bond. byjus.com The resulting intermediate is then protonated to yield the reduced product. libretexts.org Complete reduction to the decahydro- stage requires multiple, sequential nucleophilic additions.

Furthermore, partially hydrogenated intermediates, such as octahydronaphthyridines, contain imine-like (C=N) double bonds. These are highly susceptible to nucleophilic attack. For example, stereoselective nucleophilic addition of hydride and cyanide ions to octahydro-1,6-naphthyridine systems has been reported to yield the corresponding decahydro derivatives. A similar mechanism would apply to the 1,7-naphthyridine system.

Electrophilic Substitution Reactions (e.g., Bromination, Nitration) on Aromatic Precursors

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the aromatic precursor, 1,7-naphthyridine, before its reduction to the decahydro- state. nih.gov The presence of two nitrogen atoms in the bicyclic system significantly influences the course of these reactions.

Compared to benzene, the rate of electrophilic substitution on pyridine (B92270) and its fused analogues like naphthyridines is much slower. byjus.com The electronegative nitrogen atoms withdraw electron density from the ring system, deactivating it towards attack by electrophiles.

Bromination: The direct bromination of 1,7-naphthyridine has been studied. The reaction with bromine in the presence of pyridine affords a mixture of mono- and di-brominated products. nih.gov The substitution occurs at specific positions due to the directing effects of the nitrogen atoms. The primary products identified were the 5-bromo and the 3,5-dibromo derivatives of 1,7-naphthyridine. nih.gov This regioselectivity provides a route to specifically functionalized precursors.

Table 1: Products of the Bromination of 1,7-Naphthyridine

Product NamePosition of SubstitutionReported Yield
5-Bromo-1,7-naphthyridineC525% nih.gov
3,5-Dibromo-1,7-naphthyridineC3, C52% nih.gov

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic naphthyridine ring is another example of electrophilic substitution. This reaction typically requires strong acidic conditions, using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). Due to the deactivating effect of the ring nitrogens, nitration of naphthyridines is generally difficult and requires harsh reaction conditions. The position of nitration is directed by the electron-withdrawing nature of the nitrogen atoms. While specific studies on the nitration of 1,7-naphthyridine are not as detailed as bromination, the reaction is a key method for introducing nitrogen-based functional groups into aromatic heterocyclic systems.

Mechanistic Investigations of Relevant Synthetic Pathways

The synthesis of decahydronaphthyridines typically involves the catalytic hydrogenation of the aromatic 1,7-naphthyridine precursor. This process can theoretically yield both cis and trans isomers, and the stereochemical outcome is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. However, specific studies detailing the mechanistic pathways that lead to the formation of this compound are not well-documented.

Computational and Experimental Studies of Reaction Mechanisms

A thorough search of scientific databases yields no specific computational or dedicated experimental studies aimed at elucidating the reaction mechanisms for the synthesis of this compound. General computational models for the hydrogenation of pyridine and quinoline (B57606) derivatives exist, suggesting that the substrate adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the final product is determined by the orientation of the molecule on the catalyst surface and the subsequent hydrogen delivery. However, without specific studies on the 1,7-naphthyridine system, any proposed mechanism for the formation of the cis isomer would be purely speculative.

Role of Catalysts and Reagents in Stereochemical Control

In the absence of specific literature, one can hypothesize the factors that would influence the formation of this compound. For example, a catalyst that promotes the syn-addition of hydrogen across the two rings would be necessary. The coordination of both nitrogen atoms of the 1,7-naphthyridine molecule to the catalyst surface could potentially favor a cis configuration upon hydrogenation. However, without experimental data, it is impossible to definitively state which catalysts and reagents would selectively produce the cis isomer.

The table below summarizes hypothetical catalyst systems and their potential, though unconfirmed, role in the stereoselective synthesis of decahydronaphthyridines.

Catalyst SystemPotential Role in Stereochemical Control (Hypothetical)
Platinum Oxide (Adam's catalyst)Generally a highly active catalyst for hydrogenation, but may offer low stereoselectivity without specific directing groups or chiral auxiliaries.
Rhodium on Carbon/Alumina (B75360)Often used for aromatic ring hydrogenation; the choice of support and reaction conditions could influence the cis/trans ratio.
Ruthenium-based catalystsKnown to be effective for the hydrogenation of N-heterocycles; specific ligand design on homogeneous ruthenium catalysts could potentially induce stereoselectivity.

It is crucial to reiterate that the information presented here is based on general principles of catalytic hydrogenation and does not stem from specific studies on this compound.

Computational and Theoretical Studies on Cis Decahydro 1,7 Naphthyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like cis-decahydro-1,7-naphthyridine. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons and the nature of chemical bonds.

π-Electron Densities and Delocalization Energies

For a saturated system like this compound, which lacks a conjugated π-system, the concepts of π-electron densities and delocalization energies are not directly applicable in the same way they are for aromatic naphthyridines. In its fully saturated form, the molecule does not possess the overlapping p-orbitals necessary for extensive π-electron delocalization.

However, computational studies could explore the electronic effects of the nitrogen atoms' lone pairs. While not a classical π-system, interactions between the lone pairs and the sigma framework of the molecule can influence its electronic properties. Analysis of the electron density distribution would focus on the localization of charge around the nitrogen atoms and the polarization of the C-N and C-H bonds.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a powerful tool for understanding the electronic structure and reactivity of this compound. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO of this compound would likely be associated with the lone pair electrons on the nitrogen atoms. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity.

LUMO: The LUMO would be associated with the antibonding orbitals of the C-N or C-H bonds. The energy of the LUMO relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Computational software like Gaussian or Spartan can be used to calculate and visualize these molecular orbitals, providing a qualitative and quantitative understanding of the molecule's electronic behavior.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the geometry and conformational landscape of molecules like this compound. DFT calculations can predict the most stable three-dimensional structure and explore the various conformations the molecule can adopt.

Optimize the geometry: Determine the lowest energy structure by finding the minimum on the potential energy surface. This provides accurate bond lengths, bond angles, and dihedral angles.

Perform a conformational search: Identify all possible stable conformers (e.g., chair-chair, chair-boat, boat-boat) and calculate their relative energies. This allows for the determination of the most predominant conformation at a given temperature.

Calculate vibrational frequencies: These calculations can confirm that an optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and can be used to predict the infrared (IR) spectrum of the molecule.

The stereoselective synthesis and conformational analysis of related cis- and trans-decahydro-1,6-naphthyridines have been reported, highlighting the importance of understanding the conformational preferences in this class of molecules pleiades.online.

Computational Modeling for Molecular Interactions and Scaffold Design

The rigid, three-dimensional structure of the this compound scaffold makes it an interesting candidate for use in medicinal chemistry and materials science. Computational modeling can be used to predict how this scaffold might interact with other molecules.

Prediction of Binding Affinities for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were to be investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), docking studies could be performed to:

Predict the binding mode: Determine how the molecule fits into the binding site of the target.

Estimate the binding affinity: Calculate a score that represents the strength of the interaction. This can be used to rank potential drug candidates.

The results of such studies can guide the synthesis of derivatives of this compound with improved binding properties.

Studies on Intermolecular Forces and Self-Assembly

The nature and strength of intermolecular forces are crucial for understanding the condensed-phase properties of this compound, including its potential for self-assembly. The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bonds can act as weak hydrogen bond donors.

Computational methods can be used to:

Analyze the electrostatic potential surface: This reveals the regions of the molecule that are electron-rich (negative potential, around the nitrogen atoms) and electron-poor (positive potential, around the hydrogen atoms), which are key to understanding intermolecular interactions.

Calculate interaction energies: The strength of interactions between two or more this compound molecules can be calculated to understand dimerization and the potential for forming larger aggregates.

While specific studies on the self-assembly of this compound are not available, these computational approaches would provide valuable insights into its solid-state structure and behavior in solution.

Applications of Cis Decahydro 1,7 Naphthyridine in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The utility of the cis-decahydro-1,7-naphthyridine framework lies in its potential as a foundational core for constructing more elaborate molecular structures. The two nitrogen atoms provide reactive sites for functionalization, and the saturated rings offer a three-dimensional scaffold that can impart specific stereochemistry to target molecules.

While specific examples detailing the use of this compound as a direct precursor for fused-ring systems are not extensively documented in peer-reviewed literature, its structural nature suggests a strong potential for such applications. The general strategy involves using the existing bicyclic system as a foundation and constructing additional rings onto it. The nitrogen atoms can be functionalized and used as anchor points for cyclization reactions.

For instance, N-alkylation followed by intramolecular reactions could lead to the formation of new rings fused across the nitrogen and a carbon atom of the original decahydronaphthyridine skeleton. researchgate.net The synthesis of complex fused-ring systems is a significant area of organic chemistry, often aimed at creating novel therapeutic agents or materials. nih.govrsc.orgthieme.de The broader class of naphthyridines, particularly partially or fully aromatic derivatives, is widely used to generate diverse fused heterocyclic systems. nih.gov

Table 1: Theoretical Approach for Fused-Ring Synthesis

Starting MaterialReagent/Reaction TypePotential Fused System
N-chloroacetyl-cis-decahydro-1,7-naphthyridineIntramolecular Friedel-CraftsFused tricyclic lactam
This compoundDiketo-esters (e.g., Pictet-Spengler)Polycyclic amine alkaloids
N,N'-bis(2-bromoethyl)-cis-decahydro-1,7-naphthyridineIntramolecular N-alkylationFused cryptand-like structure

This table is illustrative of synthetic possibilities rather than a summary of reported findings.

Similar to its role in fused-ring systems, this compound can serve as a precursor for more complex polycyclic architectures. By treating the two nitrogen atoms as distinct reactive centers, chemists can build out complex structures. For example, bridging the two nitrogens with a suitable linker could create a cage-like or other complex three-dimensional molecule. The defined cis-stereochemistry of the ring junction would be critical in directing the spatial orientation of any appended structures, making it a valuable scaffold for creating molecules with specific shapes and functionalities.

Utility in Materials Science Research

The application of saturated heterocyclic compounds like this compound in materials science is a nascent field, especially when compared to their aromatic counterparts. Aromatic naphthyridines are well-established components in materials for electronics due to their planar structures and delocalized π-electron systems. nih.gov

Direct application of the fully saturated this compound in organic electronics is unlikely due to its non-conjugated, insulating nature. However, it could theoretically serve as a rigid, non-conductive scaffold or linker to orient electronically active groups in a specific three-dimensional arrangement. This approach could be used to control the packing of organic semiconductors or to create materials with tailored optical properties by preventing unwanted electronic coupling between chromophores.

The primary route to incorporating the 1,7-naphthyridine (B1217170) core into conjugated frameworks would involve its dehydrogenation to the aromatic 1,7-naphthyridine. The resulting planar, electron-deficient aromatic system is a suitable candidate for use in organic light-emitting diodes (OLEDs), sensors, and solar cells. nih.gov While research on the 1,7-isomer is less common than the 1,5- or 1,8-isomers, the general properties of aromatic naphthyridines as electron-accepting materials would apply. nih.govcore.ac.uk The cis-decahydro derivative would, in this context, be considered a synthetic precursor to the active material rather than a component of the final device itself.

Applications as Ligands in Analytical Chemistry and Coordination Chemistry

The two nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a classic Lewis base capable of coordinating to metal ions. tcd.ieuci.edu The fixed cis-geometry dictates a specific spatial relationship between these two donor atoms, predisposing it to act as a bidentate or "chelating" ligand.

When this compound binds to a metal center using both nitrogen atoms, it forms a stable chelate ring. The geometry and bite angle of this ligand are determined by its rigid bicyclic structure. This pre-organization can lead to high thermodynamic stability and kinetic inertness in the resulting metal complexes. nih.gov Such properties are valuable in various applications, from catalysis to the development of metal-based drugs or analytical reagents. nih.govmdpi.com While the coordination chemistry of other decahydronaphthyridine isomers, such as the 1,6- and 1,8-derivatives, has been explored, specific studies focusing on the complexes of the cis-1,7-isomer are not widely reported.

Table 2: Potential Coordination Properties of this compound

PropertyDescriptionPotential Application
Denticity Bidentate (two N-donor atoms)Formation of stable chelate complexes
Geometry Rigid, pre-organized scaffoldStereoselective catalysis
Basicity Lewis basic nitrogen centersSequestration of metal ions
Complex Type Forms coordination compounds with transition metalsHomogeneous catalysis, analytical sensors

Q & A

Q. What are the recommended synthetic routes for cis-Decahydro-1,7-naphthyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of cis-Decahydro-1,7-naphthyridine derivatives often involves hydrogenation or cyclization strategies. For example, related naphthyridines like 2,4-dichloro-1,7-naphthyridine are synthesized via reactions between 2,6-dichloropyridine and 2-cyanopyridine in the presence of a base (e.g., NaOH) under controlled temperatures (60-80°C) . For decahydro derivatives, acid-catalyzed hydrogenation or reductive amination of precursor bicyclic lactams (e.g., cis-decahydro-1,5-naphthyridine-2,6-dione) using HCl reflux or catalytic hydrogenation has been reported . Key factors affecting yield include solvent polarity (e.g., THF vs. ethanol), reaction time (1-24 hours), and stoichiometric ratios of reagents. Purity can be optimized via recrystallization or column chromatography.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Elemental Analysis : To verify C, H, and N composition (e.g., deviations >0.3% indicate impurities) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm hydrogenation status and stereochemistry (cis vs. trans) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., 209.043 g/mol for 4-bromo-1,7-naphthyridine derivatives) .
  • Melting Point Analysis : Consistency with literature values (if available) to assess purity .

Q. What are the key stability considerations for storing and handling cis-Decahydro-1,7-naphthyridine in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at -20°C to prevent oxidation or hydrolysis. Avoid prolonged storage due to potential degradation into toxic byproducts (e.g., chlorinated compounds) .
  • Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor for exothermic reactions during synthesis, as naphthyridines may release toxic fumes (e.g., HCN, Cl2_2) under high temperatures .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in synthetic applications?

  • Methodological Answer : Substituents like chlorine or methoxy groups significantly alter reactivity. For example:
  • Electron-Withdrawing Groups (EWGs) : Chlorine at the 2- or 4-position increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination with hydrazine at 100°C) .
  • Steric Effects : Bulky substituents (e.g., 6-methoxy) reduce reaction rates by 4–10× in decarboxylation due to hindered transition-state formation . Computational studies (DFT) can model charge distribution in transition states (e.g., TS-IV, where N–H bond formation and C–C cleavage occur simultaneously) to predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffers) affect compound solubility and bioavailability .
  • Purity : Impurities ≥2% (e.g., unreacted dichloropyridine) may skew cytotoxicity results. Validate purity via HPLC-MS .
  • Structural Analogues : Compare activities of halogenated (e.g., 5,8-dichloro-1,7-naphthyridine) vs. hydrogenated derivatives to isolate stereochemical contributions .

Q. How can computational modeling be applied to predict the interaction mechanisms of cis-Decahydro-1,7-naphthyridine with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) and identify key interactions (hydrogen bonds, hydrophobic pockets) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to evaluate binding affinity (ΔG) .
  • QSAR Studies : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized derivatives .

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